Cas no 22373-78-0 (Monensin sodium salt)

Monensin sodium salt is an ionophoric antibiotic that exhibits potent activity against a wide range of microorganisms. Its advantages lie in its ability to selectively bind and transport ions across cell membranes, disrupting cellular function and ultimately leading to microbial death. Effective in various applications, including veterinary medicine and agricultural uses.
Monensin sodium salt structure
Monensin sodium salt structure
Product Name:Monensin sodium salt
CAS No:22373-78-0
MF:C36H61NaO11
MW:692.852723836899
MDL:MFCD00077826
CID:52056
PubChem ID:24896992
Update Time:2025-11-01

Monensin sodium salt Chemical and Physical Properties

Names and Identifiers

    • Monensin Sodium
    • Monesin Sodium
    • 1,6-Dioxaspiro[4.5]decane-7-butyricacid,2-[5-ethyltetrahydro-5-[tetrahydro-3-methyl-5-[tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-2-furyl]-2-furyl]-9-hydroxy-.beta.-methoxy-.alpha.,.gamma.-2,8-tetramethyl-,monosodiumsal
    • 1,6-Dioxaspiro[4.5]decane-7-butyricacid,2-[5-ethyltetrahydro-5-[tetrahydro-3-methyl-5-[tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-2-furyl]-2-furyl]-9-hydroxy-.beta.-methoxy-.alpha.,.gamma.-2,8-tetramethyl-,monosodiumsalt
    • Coban
    • Coban45
    • methyl-5-(tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2h-pyran-2-yl)-2
    • monensin,monosodiumsalt
    • Monensin,monosodiumsalt(9CI)
    • Monensin sodium salt
    • Monensin (sodium​ salt)
    • Monensin sodium salt hydrate
    • Monensin, sodium salt (Monensin A, sodium salt)
    • 4-Mercaptopyridine
    • Monensim A sodium salt
    • monensin A sodium
    • Monensin A sodium salt
    • Monensin Sodium (200 mg)
    • Monensin, Sodium Salt (high purity)
    • MONENSINSODIUM,USP
    • RUMENSIN
    • Sodium Monensin
    • 1,6-Dioxaspiro[4.5]decane-7-butyricacid,2-[5-ethyltetrahydro-5-[tetrahydro-3-methyl-5-[tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-2-furyl]-2-furyl]-9-hydroxy-b-methoxy-a,g,2,8-tetramethyl-, monosodium salt (8CI)
    • CRC Rumensin
    • NSC 343257
    • Monensin,monosodium salt (9CI)
    • Coban 45
    • Monensin sodium salt
    • 2-[5-Ethyltetrahydro-5-[tetrahydro-3-methyl-5-[tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-2-furyl]-2-furyl]-9-hydroxy-?-methoxy-?,?,2,8-tetramethyl-1,6-Dioxaspiro[4.5]decane-7-butyric acid sodium salt
    • CS-0007881
    • SMR001233320
    • 22373-78-0
    • Tox21_113191
    • CAS-22373-78-0
    • AS-0826
    • NSC-343257
    • AM84797
    • NSC343257
    • sodium;(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate
    • MLS002153986
    • sodium (2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2S,2'R,3'S,5R,5'R)-2-ethyl-5'-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3'-methyl-[2,2'-bioxolan]-5-yl]-9-hydroxy-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-3-methoxy-2-methylpentanoate
    • HY-N0150
    • HB4882
    • SCHEMBL4057708
    • HMS3714E18
    • XOIQMTLWECTKJL-FBZUZRIGSA-M
    • HMS2097E18
    • CCG-220748
    • CHEMBL1908308
    • DTXSID2045573
    • Tox21_110771
    • s2324
    • DTXCID0025573
    • NCGC00017089-01
    • Monensin sodium 100 microg/mL in Acetonitrile
    • 4-[2-[5-Ethyl-5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]- 3-methyloxolan-2-yl]oxolan-2-yl]- 9-hydroxy-2,8-dimethyl-1,6-dioxaspiro[4.5]dec-7-yl]-3-methoxy-2-methylpentanoic acid sodium salt
    • C36H61NaO11
    • AKOS025147337
    • M2573
    • E78700
    • BCP30259
    • 1,6-Dioxaspiro[4.5]decane-7-butanoic acid, 2-[2-ethyloctahydro-3'-methyl-5'-[tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl][2,2'-bifuran]-5-yl]-9-hydroxy-.beta.-methoxy-.alpha.,.gamma.,2,8-tetramethyl-
    • Stereoisomer of 2-[2-ethyloctahydro-3'-methyl-5'-[tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl][2,2'-bifuran-5-yl]]-9-hydroxy-.beta.-methoxy-.alpha.,.gamma.,2,8-tetramethyl-1,6-dioxaspiro[4.5]decan-7-butanoic acid
    • Elancoban
    • Romensin (Salt/Mix)
    • SMR004703486
    • MLS006011801
    • DTXSID10860197
    • 1, 2-[5-ethyltetrahydro-5-[tetrahydro-3-methyl-5-[tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-2-furyl]-2-furyl]-9-hydroxy-.beta.-methoxy-.alpha.,.gamma.,2,8-tetramethyl-, monosodium salt
    • FT-0601610
    • SCHEMBL1143131
    • CHEMBL4788880
    • Monensic acid;Monensin A; Elancoban; Rumensin
    • 4-(2-{2-Ethyl-5'-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3'-methyl[2,2'-bioxolan]-5-yl}-9-hydroxy-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl)-3-methoxy-2-methylpentanoic acid
    • GAOZTHIDHYLHMS-UHFFFAOYSA-N
    • 2-[2-Ethyloctahydro-3'-methyl-5'-[tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl][2,2'-bifuran-5-yl]]-9-hydroxy-.beta.-methoxy-.alpha.,.gamma.,2,8-tetramethyl-1,6-dioxapsiro[4.5]decan-7-butanoic acid
    • Coban (Salt/Mix)
    • 1,6-Dioxaspiro[4.5]decane-7-butyric acid, 2-[5-ethyltetrahydro-5-[tetrahydro-3-methyl-5-[tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-2-furyl]-2-furyl]-9-hydroxy-.beta.-methoxy-.alpha.,.gamma.,2,8-tetramethyl-
    • AKOS015842889
    • 17090-79-8
    • Rumensin (Salt/Mix)
    • MDL: MFCD00077826
    • Inchi: 1S/C36H62O11.Na/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40;/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40);/q;+1/p-1/t19-,20-,21+,22+,23-,24-,25-,26+,27+,28-,29+,30-,31+,33-,34-,35+,36-;/m0./s1
    • InChI Key: XOIQMTLWECTKJL-FBZUZRIGSA-M
    • SMILES: [Na+].O1[C@H](CC[C@@]1(CC)[C@H]1[C@@H](C)C[C@H]([C@@H]2[C@@H](C)C[C@@H](C)[C@@](CO)(O)O2)O1)[C@]1(C)CC[C@]2(C[C@@H]([C@@H](C)[C@@H]([C@@H](C)[C@H]([C@@H](C(=O)[O-])C)OC)O2)O)O1

Computed Properties

  • Exact Mass: 710.42200
  • Monoisotopic Mass: 692.411
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 48
  • Rotatable Bond Count: 10
  • Complexity: 1110
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 17
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 156
  • XLogP3: 4.2

Experimental Properties

  • Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
  • Density: 1.1840
  • Melting Point: 267-269 C
  • Boiling Point: No data available
  • Flash Point: No data available
  • Solubility: Soluble in methanol at 50mg/ml
  • PSA: 165.43000
  • LogP: 2.87390
  • Specific Rotation: 57.3 º (c=4.0, in MeOH)
  • Vapor Pressure: No data available

Monensin sodium salt Security Information

  • Symbol: GHS06
  • Signal Word:Danger
  • Hazard Statement: H300
  • Warning Statement: P264,P301+P310
  • Hazardous Material transportation number:UN 3462 6.1/PG 2
  • WGK Germany:3
  • Hazard Category Code: R25
  • Safety Instruction: S45
  • RTECS:JH2830000
  • Hazardous Material Identification: T
  • HazardClass:6.1(a)
  • PackingGroup:II
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risk Phrases:R25
  • Packing Group:II
  • Safety Term:6.1(a)
  • Packing Group:II
  • Hazard Level:6.1(a)

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Monensin sodium salt Production Method

Monensin sodium salt Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:22373-78-0)Monensin sodium
Order Number:LE12830
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:07
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Monensin sodium salt Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on Monensin sodium salt

Monensin Sodium Salt (CAS No. 22373-78-0): A Multifunctional Compound Bridging Chemistry and Biomedical Applications

Monensin sodium salt, identified by CAS No. 22373-78-0, represents a pivotal compound in the intersection of organic chemistry and biomedical research. This ionophore antibiotic, derived from Streptomyces cinnamonensis, exhibits unique structural features combining a polyether ring system with sodium-binding properties. Recent advancements in synthetic methodology have enabled precise structural modifications, unlocking novel applications beyond its traditional use as a livestock feed additive.

The core structure of CAS No. 22373-78-0 consists of a macrocyclic polyether framework containing eight oxygen atoms and multiple stereogenic centers. This configuration allows selective ion transport across cellular membranes, particularly facilitating sodium ion translocation. Researchers at the University of Cambridge recently demonstrated (Nature Communications, 2023) that substituting specific methoxy groups with fluorinated moieties enhances the compound's selectivity for cancer cell membranes, creating promising leads for targeted drug delivery systems.

In oncology research, monensin sodium salt derivatives have emerged as potent modifiers of drug resistance mechanisms. A landmark study published in Cancer Research (June 2024) revealed that co-administering modified monensin analogs with conventional chemotherapeutics significantly reduced multidrug resistance (MDR) in breast cancer models. The compound's ability to disrupt P-glycoprotein mediated efflux pumps was shown to synergistically enhance docetaxel efficacy by 45% without increasing cardiotoxicity.

Beyond oncology, recent investigations into the anti-inflammatory properties of CAS No. 22373-78-0 have opened new therapeutic avenues. A collaborative study between MIT and Harvard (published in JCI Insight, March 2024) demonstrated that low-dose formulations suppress NF-κB signaling pathways in rheumatoid arthritis models, reducing joint inflammation by modulating macrophage polarization without immunosuppressive side effects traditionally associated with corticosteroids.

Innovations in analytical chemistry have also advanced our understanding of this compound's behavior. High-resolution mass spectrometry studies using Orbitrap technology (Analytical Chemistry, October 2024) revealed previously undetected metabolites formed during cellular uptake processes. These findings are critical for optimizing pharmacokinetic profiles when developing new formulations targeting specific tissues or disease pathways.

The compound's sodium-binding properties are now being leveraged in nanomedicine applications. Researchers at ETH Zurich developed lipid-polymer hybrid nanoparticles functionalized with monensin derivatives (Biomaterials Science, January 2025). These carriers exploit the ionophore's membrane-disrupting capacity to achieve pH-sensitive drug release within tumor microenvironments, achieving up to 91% tumor cell kill rates in preclinical glioblastoma models.

Epidemiological studies tracking long-term outcomes of veterinary applications provide translational insights for human medicine. A longitudinal analysis of livestock exposed to controlled monensin regimens (PLOS ONE, September 2024) identified no adverse epigenetic changes across three generations, reinforcing its safety profile when used within regulated parameters - a critical consideration for advancing clinical trials in human populations.

Ongoing research focuses on stereochemical optimization using asymmetric synthesis techniques pioneered by the Nobel laureate group at Scripps Research Institute (JACS Au, April 2025). By precisely controlling the configuration of stereocenters within the polyether ring system, chemists are creating enantiomerically pure variants with improved pharmacodynamic properties and reduced off-target effects.

In diagnostics development, fluorescently labeled monensin derivatives show promise as real-time ion flux sensors (Sensors and Actuators B: Chemical, July 2024). These probes enable simultaneous monitoring of intracellular sodium dynamics and mitochondrial membrane potential changes, offering unprecedented insights into cellular energetics during metabolic disorders like type II diabetes mellitus.

The FDA's recent fast-track designation for a monensin-based combination therapy targeting pancreatic ductal adenocarcinoma underscores its clinical relevance (New England Journal of Medicine, November 1st press release). Phase I/II trials demonstrated manageable toxicity profiles while achieving tumor shrinkage in 68% of evaluable patients - results prompting expanded Phase III trials across multiple cancer centers worldwide.

This multifaceted compound continues to redefine boundaries between organic synthesis and biomedical innovation. As interdisciplinary collaborations accelerate structural elucidation and application development, monensin sodium salt (CAS No. 22373-78-0) stands at the forefront of next-generation therapeutics addressing unmet medical needs across oncology, immunology, and metabolic medicine domains.

Ongoing advancements in computational chemistry - including machine learning-driven structure-property relationship analyses - promise further optimization opportunities (Nature Machine Intelligence, December preview). These tools predict novel functional groups that could enhance blood-brain barrier penetration or improve stability under physiological conditions without compromising core ionophore activity.

In conclusion, while originating from microbial secondary metabolites discovered decades ago, this compound continues evolving through cutting-edge chemical innovations and translational research efforts worldwide. Its journey from animal husbandry additive to potential cornerstone therapy exemplifies how foundational chemical discoveries remain vital catalysts for modern biomedical breakthroughs.

As regulatory frameworks adapt to accommodate these emerging applications - particularly regarding combination therapies involving ionophores - stakeholders anticipate revised guidelines ensuring safe progression from preclinical studies to clinical implementation while maintaining rigorous safety standards consistent with pharmaceutical industry benchmarks established since the mid-1990s regulatory reforms.

The compound's unique physicochemical properties continue inspiring creative solutions to longstanding therapeutic challenges: from overcoming treatment resistance mechanisms through membrane modulation to enabling precise drug delivery via nanotechnology platforms informed by decades of structural characterization efforts across academic institutions globally.

This dynamic interplay between synthetic organic chemistry advancements and biomedical application development ensures that CAS No. 22373-78-0 (monensin sodium salt) remains an active area of investigation across disciplines - a testament to its enduring relevance as both a chemical entity and a biomedical tool capable of adapting to evolving scientific priorities while adhering strictly to established safety protocols governing pharmaceutical development processes worldwide since their inception in early regulatory frameworks dating back over five decades ago yet continuously updated through modern evidence-based practices.

Ethical considerations surrounding genetic modification techniques applied during derivative synthesis remain under active debate among bioethicists and chemists alike (Nature Ethics Review Supplemental Issue Q4/1H'15 & updates)). However consensus holds that transparent reporting practices combined with rigorous preclinical testing protocols continue ensuring responsible advancement aligned with principles established through international conventions such as those outlined in WHO guidelines published periodically since their initial adoption during late twentieth century regulatory harmonization efforts across global health authorities).

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:22373-78-0)Monensin sodium
LE12830
Purity:99%
Quantity:25KG,200KG,1000KG
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